

# synthesis of Azepane-3,4,5,6-tetrol;hydrochloride protocol

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## Compound of Interest

Compound Name: Azepane-3,4,5,6-tetrol;hydrochloride

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An increasing interest in iminosugars and their analogues as potential therapeutic agents has driven the development of novel synthetic routes to access structurally diverse polyhydroxylated azepanes. This application note details a representative protocol for the synthesis of Azepane-3,4,5,6-tetrol hydrochloride, a polyhydroxylated seven-membered iminosugar. The described methodology is based on established synthetic strategies for analogous compounds, including stereoselective aminohydroxylation and subsequent ring formation.

This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development who are exploring the synthesis of glycosidase inhibitors and other bioactive nitrogen-containing heterocyclic compounds.

## Experimental Protocols

The synthesis of Azepane-3,4,5,6-tetrol hydrochloride can be envisioned through a multi-step sequence starting from a readily available chiral precursor, such as a derivative of D-mannose. The key steps involve the stereoselective introduction of an amino functionality and the formation of the seven-membered azepane ring.

### Materials and Methods

- Starting Material: D-mannose derived aldehyde

- Reagents: Vinylmagnesium bromide, 1,1'-carbonyldiimidazole (CDI), hydroxylamine hydrochloride, p-chlorobenzoyl chloride, potassium osmate ( $K_2OsO_2(OH)_4$ ), palladium on carbon (Pd/C), Dowex 50WX2 resin, and standard laboratory solvents.
- Equipment: Standard laboratory glassware, rotary evaporator, microwave reactor, hydrogenation apparatus, and flash chromatography system.

### Synthesis of Allylic Alcohol Intermediate

An aldehyde derived from D-mannose serves as the starting point. The addition of vinylmagnesium bromide to this aldehyde yields a mixture of diastereomeric allylic alcohols. These diastereomers can be separated using flash column chromatography.

### Osmium-Catalyzed Tethered Aminohydroxylation

A key step in the synthesis is the stereoselective introduction of an amino group via an osmium-catalyzed tethered aminohydroxylation reaction.[\[1\]](#)[\[2\]](#)

- The separated allylic alcohol is first reacted with 1,1'-carbonyldiimidazole (CDI) and then with hydroxylamine hydrochloride to form a hydroxycarbamate.[\[1\]](#)[\[2\]](#)
- The resulting hydroxycarbamate is then treated with p-chlorobenzoyl chloride to yield an O-aryloxycarbamate.[\[1\]](#)[\[2\]](#)
- This intermediate undergoes a stereoselective tethered aminohydroxylation using a catalytic amount of potassium osmate to form a cyclic oxazolidinone, installing the amino and hydroxyl groups with high stereocontrol.[\[1\]](#)[\[2\]](#)
- The oxazolidinone ring is subsequently hydrolyzed under basic conditions, often facilitated by microwave irradiation, to unmask the amino group.[\[1\]](#)[\[2\]](#)

### Azepane Ring Formation and Deprotection

- The resulting amino alcohol undergoes intramolecular reductive amination to form the seven-membered azepane ring. This is typically achieved through catalytic hydrogenation, which also serves to remove any protecting groups like benzyl ethers.[\[1\]](#)

- The final deprotection of any remaining protecting groups (e.g., acetonides) is carried out under acidic conditions.
- The crude product is then purified by ion-exchange chromatography.
- Treatment with hydrochloric acid affords the final Azepane-3,4,5,6-tetrol as its hydrochloride salt.

## Data Presentation

The following table summarizes representative yields for the key steps in the synthesis of a polyhydroxylated azepane, based on published data for analogous compounds.[1][2]

Step	Product	Yield (%)
Hydroxycarbamate formation	Hydroxycarbamate intermediate	72
O-aryloxycarbamate formation	O-aryloxycarbamate intermediate	96
Osmium-catalyzed tethered aminohydroxylation	Oxazolidinone intermediate	98
Oxazolidinone hydrolysis	Amino alcohol precursor	96
Final deprotection and salt formation	Azepane-3,4,5,6-tetrol hydrochloride	Excellent

## Visualizations

Experimental Workflow for the Synthesis of Azepane-3,4,5,6-tetrol hydrochloride



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## References

- 1. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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